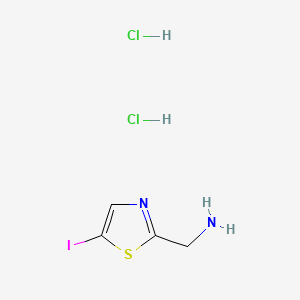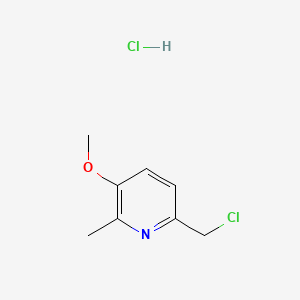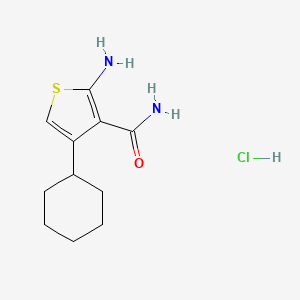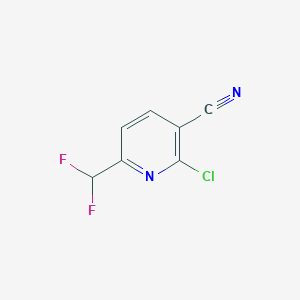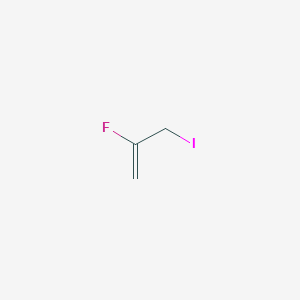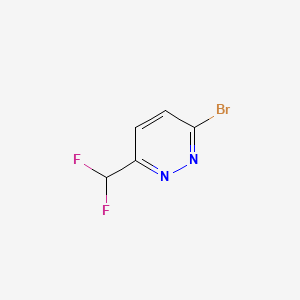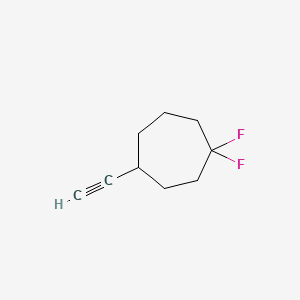![molecular formula C13H8BrClN2O4 B13481035 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B13481035.png)
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde is a complex organic compound that features a bromine atom, a chloro-nitrophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nitration: Introduction of the nitro group to the phenyl ring.
Halogenation: Bromination and chlorination of the aromatic rings.
Methoxylation: Introduction of the methoxy group.
Formylation: Addition of the formyl group to the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, halogenation, and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carboxylic acid.
Reduction: 5-Bromo-3-[(3-chloro-5-aminophenyl)methoxy]pyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the chloro-nitrophenyl group.
5-Bromo-2-chloropyridine: Similar structure but lacks the methoxy and formyl groups.
Uniqueness
5-Bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications. The presence of both bromine and chlorine atoms, along with the nitro and methoxy groups, provides versatility in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C13H8BrClN2O4 |
|---|---|
Molecular Weight |
371.57 g/mol |
IUPAC Name |
5-bromo-3-[(3-chloro-5-nitrophenyl)methoxy]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8BrClN2O4/c14-9-3-13(12(6-18)16-5-9)21-7-8-1-10(15)4-11(2-8)17(19)20/h1-6H,7H2 |
InChI Key |
FHAQZQWMZFUOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)COC2=C(N=CC(=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


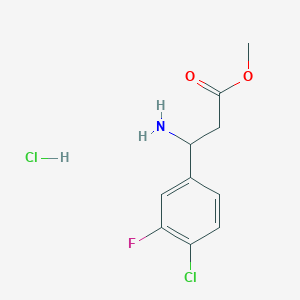
![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
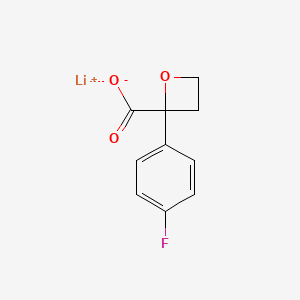
![{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B13480967.png)
![5-[(2-Amino-3,4-dimethyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480970.png)

